molecular formula C13H10ClNO2S B3138609 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid CAS No. 462066-77-9

2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid

Cat. No. B3138609
CAS RN: 462066-77-9
M. Wt: 279.74 g/mol
InChI Key: HUYKJQXNUUTHDN-UHFFFAOYSA-N
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Description

2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid, also known as CMSPA, is a chemical compound with the molecular formula C13H10ClNO2S . It has a molecular weight of 279.74 g/mol . This compound has gained significant attention in diverse fields of research.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a chlorine atom, a carboxylic acid group, and a 4-(methylsulfanyl)phenyl group .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

Research on related compounds such as 2-(methylthio)nicotinic acid has provided insights into their molecular structures and spectroscopic properties. Studies utilizing DFT calculations and spectroscopic techniques like FT-IR and micro-Raman spectra have been crucial in understanding the structural and spectroscopic data of these molecules (Gökce & Bahçelī, 2013).

Synthesis and Chemical Transformations

Innovative methods have been developed for the synthesis of compounds related to 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid. These methods involve nucleophile induced ring transformations and have been used to create aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids and methyl nicotinates (Pratap et al., 2007).

Herbicidal Activity

Certain derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have been found to exhibit significant herbicidal activity. This includes efficacy against various weed species, suggesting potential applications in agriculture (Yu et al., 2021).

Catalytic and Antioxidant Properties

Studies on complexes with nicotinic acid derivatives have demonstrated their influence on catalytic oxidation processes, such as the oxidation of linoleic acid by lipoxygenase. This suggests potential applications in biochemistry and industrial processes (Xanthopoulou et al., 2006).

Crystallography and Polymorphism

Research into polymorphs of compounds similar to this compound has been conducted, providing valuable information on the crystal structures and hydrogen-bonding chains of these substances. This kind of research is vital for understanding the physical properties and potential applications of these compounds (Long et al., 2008).

Industrial Production Methods

There are various methods for producing nicotinic acid, which is a key component of this compound. These methods focus on ecological and industrial applications, highlighting the importance of sustainable and efficient production techniques (Lisicki et al., 2022).

Vasorelaxation and Antioxidation Properties

Derivatives of nicotinic acid, including thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative activities. This research provides insights into potential therapeutic applications of these compounds (Prachayasittikul et al., 2010).

properties

IUPAC Name

2-chloro-6-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(14)15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYKJQXNUUTHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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